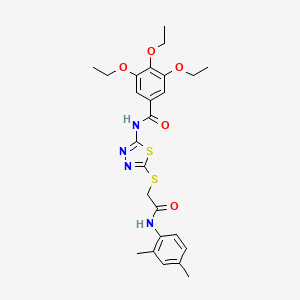

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

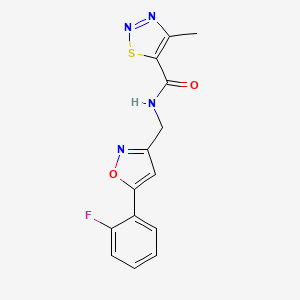

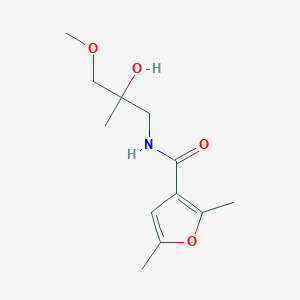

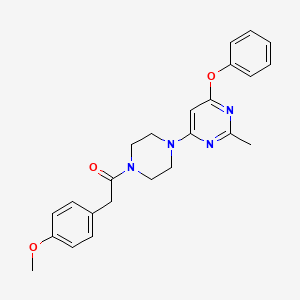

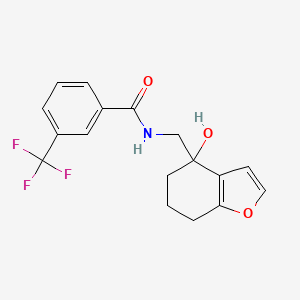

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core thiadiazole ring, followed by the attachment of the various substituents through appropriate coupling reactions. .Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent atoms and functional groups. The thiadiazole ring and the benzene ring are both aromatic systems, which means they are planar and exhibit resonance stabilization . The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis reactions, while the thiadiazole ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its UV/visible absorption spectrum .Wissenschaftliche Forschungsanwendungen

Industrial Chemistry and Material Science

Thiophene derivatives find applications in industrial chemistry and material science. Specifically, they serve as corrosion inhibitors . These compounds help protect metals and alloys from degradation due to environmental factors such as moisture, acids, and salts. Their ability to form protective layers on metal surfaces makes them valuable in various industrial processes.

Organic Semiconductors and Electronic Devices

Thiophene-based molecules play a crucial role in the development of organic semiconductors. These materials are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in flexible and lightweight electronic devices. Researchers continue to explore novel thiophene derivatives to enhance device performance.

Pharmacological Properties

Thiophene-containing compounds exhibit diverse pharmacological properties, making them intriguing for drug discovery:

a. Anticancer Activity: Some thiophene derivatives demonstrate anticancer effects . Researchers investigate their mechanisms of action and potential as targeted therapies. These compounds may interfere with cancer cell growth, apoptosis pathways, or angiogenesis.

b. Anti-Inflammatory Effects: Thiophene-based molecules also possess anti-inflammatory properties . These compounds could be valuable in managing inflammatory conditions, such as arthritis or autoimmune diseases.

c. Antimicrobial Agents: Certain thiophene derivatives exhibit antimicrobial activity . Scientists explore their effectiveness against bacteria, fungi, and other pathogens. These compounds may contribute to the development of new antibiotics.

d. Antihypertensive Properties: Thiophene-containing drugs may have antihypertensive effects . Understanding their mechanisms of action can guide the design of more effective treatments for hypertension.

e. Other Applications: Thiophene derivatives have been investigated for various other applications, including:

- Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Some compounds, like suprofen, contain a 2-substituted thiophene framework and function as NSAIDs .

- Dental Anesthetics: Articaine, which includes a 2,3,4-trisubstituted thiophene, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Solvent and Reagent in Organic Synthesis

“N-(2,4-Dimethylphenyl)formamide,” a derivative of the compound , finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis . It contributes to the preparation of various organic compounds and polymers.

Antimicrobial and Anticancer Drug Resistance Studies

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds aim to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells . Researchers investigate their molecular structures and potential therapeutic effects.

Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature N-(2,4-Dimethylphenyl)formamide | CAS 60397-77-5 | SCBT - Santa Cruz Biotechnology Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O5S2/c1-6-32-19-12-17(13-20(33-7-2)22(19)34-8-3)23(31)27-24-28-29-25(36-24)35-14-21(30)26-18-10-9-15(4)11-16(18)5/h9-13H,6-8,14H2,1-5H3,(H,26,30)(H,27,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDACAJBRHKBCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=C(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-triethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)